molecular formula C17H18FNO B329483 N-(2,6-diethylphenyl)-2-fluorobenzamide

N-(2,6-diethylphenyl)-2-fluorobenzamide

Cat. No.: B329483
M. Wt: 271.33 g/mol
InChI Key: GCRGNBVNFWGMNX-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-2-fluorobenzamide is a benzamide derivative characterized by a 2-fluorobenzoyl group attached to a 2,6-diethyl-substituted aniline moiety. The diethyl groups at the ortho positions of the phenyl ring introduce significant steric bulk and lipophilicity, distinguishing it from halogenated analogs.

Properties

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C17H18FNO/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18/h5-11H,3-4H2,1-2H3,(H,19,20)

InChI Key

GCRGNBVNFWGMNX-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects: Diethyl vs. Halogenated Groups

Compared to halogenated benzamides like N-(2,4-difluorophenyl)-2-fluorobenzamide () or N-(2,3-difluorophenyl)-2-fluorobenzamide (), the diethyl groups in N-(2,6-diethylphenyl)-2-fluorobenzamide impart distinct steric and electronic properties:

  • This contrasts with smaller fluorine atoms, which allow tighter crystal packing via hydrogen bonding (e.g., F···H-N interactions in fluorinated analogs) .
Table 1: Substituent Impact on Key Properties
Compound Substituents (Phenyl Ring) logP* Crystallinity Notes
This compound 2,6-diethyl ~3.8 Disrupted H-bonding due to steric bulk
N-(2,4-Difluorophenyl)-2-fluorobenzamide 2,4-difluoro ~2.1 Ordered H-bond networks
N-(2,6-Dichlorophenyl)-2-fluorobenzamide 2,6-dichloro ~3.2 Planar conformation, halogen interactions

*Estimated using fragment-based methods.

Comparison with Sulfonamide and Thiadiazol Derivatives

Compounds such as N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () incorporate heterocyclic moieties, enabling additional hydrogen-bonding or π-stacking interactions. In contrast, this compound lacks such functional groups, simplifying its metabolic profile but limiting target specificity .

Crystallographic and Conformational Analysis

highlights the absence of tri-fluorinated benzamide analogs, emphasizing the uniqueness of substitution patterns. For this compound, the diethyl groups likely induce non-planar conformations, akin to N-(2,6-diethylphenyl)pyrrolidine (), which exhibits broadened photoelectron spectra due to rotational flexibility . This contrasts with fluorinated benzamides, which adopt rigid, planar geometries optimized for crystal packing .

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